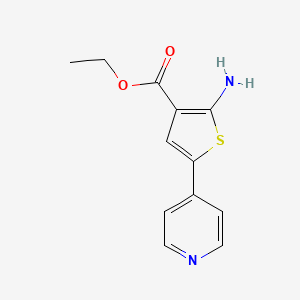
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and an oxime functional group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced oxime derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing its biological activity. In medicinal applications, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxyacetophenone: Shares the phenolic structure but lacks the oxime group.
Hydroxyphenylacetic acids: Similar phenolic structure with different functional groups.
Phenolic oximes: Compounds with similar oxime functionality but different substitution patterns on the phenyl ring.
Uniqueness: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is unique due to the combination of its phenolic and oxime functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-(N-hydroxy-C-methylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3 |
Clé InChI |
FQPRUMXSHZSJGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)-](/img/structure/B8767314.png)



![Spiro[5.5]undecan-3-ol](/img/structure/B8767341.png)









